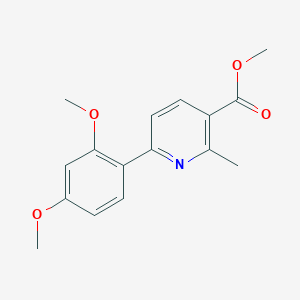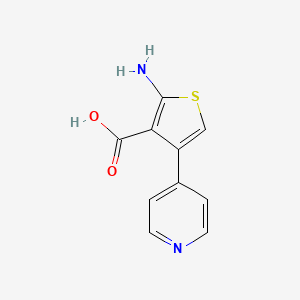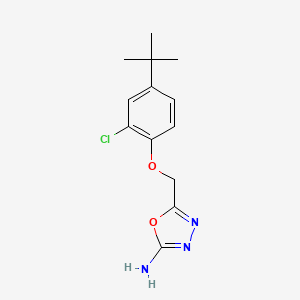
5-((4-(tert-Butyl)-2-chlorophenoxy)methyl)-1,3,4-oxadiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-((4-(tert-Butyl)-2-chlorophenoxy)methyl)-1,3,4-oxadiazol-2-amine is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a tert-butyl group, a chlorophenoxy moiety, and an oxadiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-(tert-Butyl)-2-chlorophenoxy)methyl)-1,3,4-oxadiazol-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the chlorophenoxy intermediate: The reaction of 4-tert-butyl-2-chlorophenol with a suitable alkylating agent, such as methyl iodide, in the presence of a base like potassium carbonate, yields the chlorophenoxy intermediate.
Oxadiazole ring formation: The chlorophenoxy intermediate is then reacted with hydrazine hydrate and carbon disulfide to form the oxadiazole ring. This step typically requires refluxing the reaction mixture in a suitable solvent, such as ethanol or methanol.
Amination: The final step involves the introduction of the amine group to the oxadiazole ring. This can be achieved by reacting the oxadiazole intermediate with an amine source, such as ammonia or an amine derivative, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
5-((4-(tert-Butyl)-2-chlorophenoxy)methyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenoxy moiety allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst, such as acetic acid, can be used for oxidation reactions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether are common reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Oxidation of the compound can lead to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can yield amine derivatives or dechlorinated products.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
科学研究应用
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial agent, with studies indicating its effectiveness against certain bacterial and fungal strains.
Medicine: Research has explored its potential as an anticancer agent, with some studies suggesting it may inhibit the growth of cancer cells.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 5-((4-(tert-Butyl)-2-chlorophenoxy)methyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. In biological systems, the compound may exert its effects by:
Inhibiting enzyme activity: It can bind to and inhibit the activity of certain enzymes, disrupting metabolic pathways.
Interacting with cellular membranes: The compound may interact with cellular membranes, altering their permeability and affecting cell function.
Inducing oxidative stress: It can generate reactive oxygen species (ROS), leading to oxidative stress and cell damage.
相似化合物的比较
5-((4-(tert-Butyl)-2-chlorophenoxy)methyl)-1,3,4-oxadiazol-2-amine can be compared with other similar compounds, such as:
5-((4-tert-Butylphenoxy)methyl)-1,3,4-oxadiazol-2-amine: Lacks the chlorine atom, which may affect its reactivity and biological activity.
5-((4-(tert-Butyl)-2-methylphenoxy)methyl)-1,3,4-oxadiazol-2-amine: Contains a methyl group instead of a chlorine atom, potentially altering its chemical properties.
5-((4-(tert-Butyl)-2-chlorophenoxy)methyl)-1,3,4-thiadiazol-2-amine: Contains a thiadiazole ring instead of an oxadiazole ring, which may influence its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C13H16ClN3O2 |
|---|---|
分子量 |
281.74 g/mol |
IUPAC 名称 |
5-[(4-tert-butyl-2-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C13H16ClN3O2/c1-13(2,3)8-4-5-10(9(14)6-8)18-7-11-16-17-12(15)19-11/h4-6H,7H2,1-3H3,(H2,15,17) |
InChI 键 |
JQZUIXBCAJLEEO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCC2=NN=C(O2)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


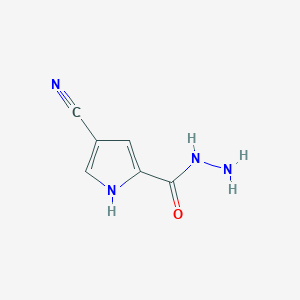
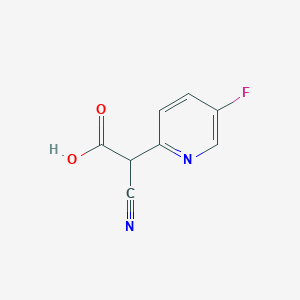
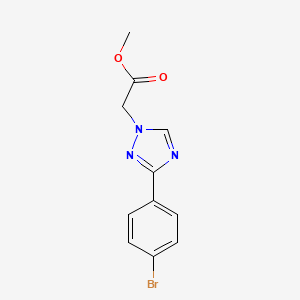
![6-Bromo-[1,2,3]thiadiazolo[5,4-b]pyridine](/img/structure/B15056562.png)

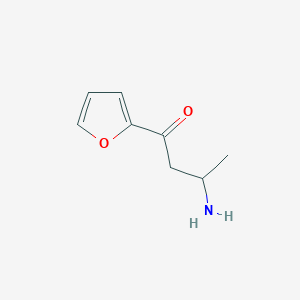
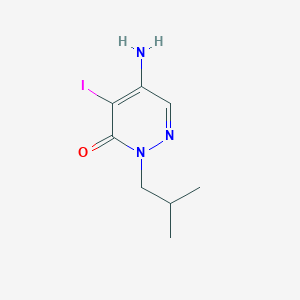
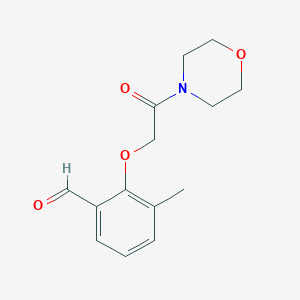

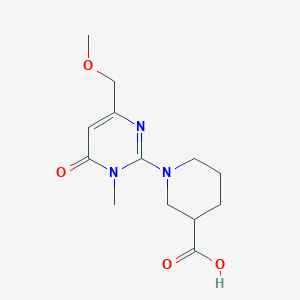
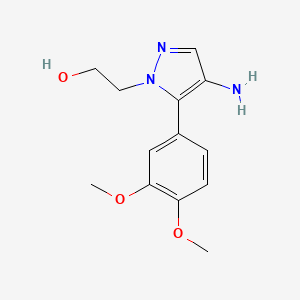
![6-Ethoxy-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B15056621.png)
